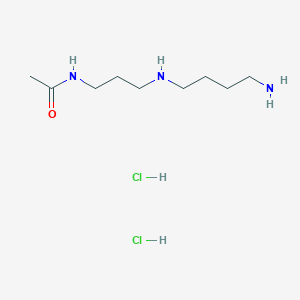

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-16-3 | |

| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, a significant polyamine metabolite. Also known as N1-Acetylspermidine dihydrochloride, this molecule plays a crucial role in the intricate network of polyamine metabolism, making its precise structural characterization essential for understanding its biological function and for potential therapeutic applications.

Chemical Identity and Properties

This compound is the salt form of N1-Acetylspermidine, a monoacetylated derivative of the polyamine spermidine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

| Property | Value |

| Chemical Formula | C₉H₂₃Cl₂N₃O |

| Molecular Weight | 260.21 g/mol |

| CAS Number | 34450-16-3 |

| Synonyms | N1-Acetylspermidine dihydrochloride, N1-AcSPD |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Spectroscopic and Spectrometric Data for Structure Elucidation

Due to the limited availability of published experimental data for this compound, the following sections present expected data based on the analysis of its chemical structure and data from closely related analogs, such as N1-acetylspermine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

Expected ¹H NMR Chemical Shifts (in D₂O, referenced to TSP at 0.00 ppm)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃-C(=O) | ~2.0 | s |

| -C(=O)-NH-CH₂ - | ~3.2 | t |

| -CH₂-CH₂ -CH₂- | ~1.9 | p |

| -NH-CH₂ -CH₂-NH- | ~3.0 - 3.1 | m |

| -NH-CH₂-CH₂ -CH₂ -CH₂-NH₂ | ~1.7 | m |

| -CH₂-CH₂ -NH₂ | ~3.0 | t |

Expected ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C H₃-C(=O) | ~22 |

| CH₃-C (=O) | ~175 |

| -C(=O)-NH-C H₂- | ~37 |

| -CH₂-C H₂-CH₂- | ~25-28 |

| -NH-C H₂-CH₂-NH- | ~45-48 |

| -NH-CH₂-C H₂-C H₂-CH₂-NH₂ | ~24-27 |

| -CH₂-C H₂-NH₂ | ~39 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique for this charged molecule.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monoisotopic Mass (Free Base) | 187.1685 g/mol |

| Observed [M+H]⁺ | m/z 188.1763 |

| Observed [M+2H]²⁺ | m/z 94.5921 |

Expected MS/MS Fragmentation of [M+H]⁺ (m/z 188.1763)

| Fragment m/z | Proposed Structure/Loss |

| 145.1390 | [M+H - CH₃CONH]⁺ |

| 129.1441 | [M+H - NH₂-(CH₂)₄-NH]⁺ |

| 86.0968 | [CH₃CONHCH₂CH₂CH₂]⁺ |

| 72.0811 | [NH₂CH₂CH₂CH₂CH₂]⁺ |

| 43.0184 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.

NMR Spectroscopy

Objective: To determine the complete proton and carbon framework and their connectivity.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with water suppression.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

-

COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry

Objective: To confirm the molecular weight and determine the fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition:

-

Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

MS/MS (Tandem MS): Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 188.18) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism Pathway

N1-Acetylspermidine is a key intermediate in the catabolism of polyamines. The following diagram illustrates its position in this vital cellular pathway.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for elucidating the structure of an unknown compound like this compound is depicted below.

Conclusion

N1-Acetylspermidine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N1-Acetylspermidine dihydrochloride is a key intermediate in polyamine metabolism, playing a crucial role in cellular processes ranging from cell growth and differentiation to apoptosis.[1][2] This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis and analysis, and its involvement in critical biological signaling pathways.

Core Chemical Properties

N1-Acetylspermidine dihydrochloride is the salt form of N1-acetylspermidine, an acetylated derivative of the polyamine spermidine.[1] The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁N₃O · 2HCl | [1] |

| Molecular Weight | 260.2 g/mol | [1][3] |

| CAS Number | 34450-16-3 | [1][3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][3] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | DMSO: ~0.1 mg/mLPBS (pH 7.2): ~10 mg/mLWater: 242.5 mg/mL | [1][4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Biological Significance and Signaling Pathways

N1-Acetylspermidine is a primary substrate for polyamine oxidase (PAO), a key enzyme in the polyamine catabolic pathway.[1][5] This pathway is essential for maintaining polyamine homeostasis, and its dysregulation is implicated in various diseases, including cancer.[6][7]

Polyamine Catabolism Pathway

The catabolism of polyamines is a tightly regulated process. Spermidine is acetylated by spermidine/spermine N1-acetyltransferase (SSAT) to form N1-acetylspermidine. Subsequently, N1-acetylspermidine is oxidized by polyamine oxidase (PAO) to produce putrescine, 3-acetamidopropanal, and hydrogen peroxide.[8] This pathway is crucial for reducing cellular polyamine levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-Acetylspermidine (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 4. N1-Acetylspermidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N1-Acetylspermidine Dihydrochloride (CAS 34450-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Acetylspermidine dihydrochloride (CAS 34450-16-3) is the dihydrochloride salt of N1-acetylspermidine, an acetylated derivative of the biogenic polyamine, spermidine. As a key metabolite in polyamine catabolism, it serves as a substrate for polyamine oxidase (PAO), an enzyme implicated in various physiological and pathological processes, including cell growth, differentiation, and stress responses. This technical guide provides a comprehensive overview of the physical and chemical properties of N1-acetylspermidine dihydrochloride, detailed experimental protocols for its analysis, and a visualization of its role in cellular signaling pathways.

Physical and Chemical Properties

General and Physical Properties

| Property | Value | Source |

| Chemical Name | N-[3-[(4-aminobutyl)amino]propyl]-acetamide, dihydrochloride | [1] |

| CAS Number | 34450-16-3 | [1] |

| Molecular Formula | C₉H₂₁N₃O · 2HCl | [1] |

| Molecular Weight | 260.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | DMSO: ~0.1 mg/mLPBS (pH 7.2): ~10 mg/mL | [1] |

Chemical and Spectroscopic Properties

| Property | Value/Information | Source |

| IUPAC Name | N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | [2] |

| InChI Key | MQTAVJHICJWXBR-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)NCCCNCCCCN.Cl.Cl | [3] |

| pKa (predicted) | Strongest Acidic: 15.5Strongest Basic: 10.2 | |

| ¹H NMR Spectrum | Experimental data not readily available. | |

| ¹³C NMR Spectrum | Experimental data not readily available. | |

| IR Spectrum | Experimental data not readily available. |

Experimental Protocols

Polyamine Oxidase (PAO) Activity Assay using HPLC

This protocol outlines a method for determining the activity of polyamine oxidase (PAO) by measuring the product of N1-acetylspermidine oxidation using High-Performance Liquid Chromatography (HPLC). The general principle involves incubating a protein sample with N1-acetylspermidine and then quantifying the formation of the product, putrescine, after derivatization to allow for fluorescent detection.

Materials:

-

N1-Acetylspermidine dihydrochloride (Substrate)

-

Enzyme source (e.g., cell lysate, purified PAO)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Dansyl chloride (Derivatizing agent)

-

Acetone

-

Saturated sodium carbonate solution

-

Putrescine dihydrochloride (Standard)

-

Perchloric acid (for reaction termination)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing phosphate buffer, the enzyme source, and N1-acetylspermidine dihydrochloride.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding perchloric acid.

-

Centrifuge to pellet precipitated protein.

-

-

Derivatization:

-

Take an aliquot of the supernatant from the terminated reaction.

-

Add saturated sodium carbonate solution to make the sample alkaline.

-

Add dansyl chloride in acetone and incubate in the dark at room temperature. The dansyl chloride reacts with the primary and secondary amine groups of putrescine and any remaining spermidine derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the dansylated polyamines using a C18 column with a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~515 nm.

-

Quantify the amount of putrescine produced by comparing the peak area to a standard curve generated with known concentrations of dansylated putrescine.

-

Workflow for PAO Activity Assay:

Caption: Workflow for the determination of PAO activity.

Signaling Pathway

N1-Acetylspermidine is a key intermediate in the polyamine catabolism pathway. This pathway is crucial for maintaining polyamine homeostasis, and its dysregulation is associated with various diseases. The enzymatic conversion of N1-acetylspermidine by polyamine oxidase (PAO) is a critical step that produces not only putrescine, which can re-enter the polyamine synthesis pathway, but also hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that acts as a second messenger in various signaling cascades.

Polyamine Catabolism and H₂O₂ Signaling:

Caption: The role of N1-Acetylspermidine in polyamine catabolism.

References

The Cellular Enigma: A Technical Guide to the Mechanism of Action of N1-Acetylspermidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging from the shadows of its parent polyamines, spermidine and spermine, to reveal a complex and critical role in cellular regulation. Once primarily viewed as a simple byproduct destined for excretion or degradation, recent evidence has illuminated its active participation in a multitude of cellular processes, from cell fate determination to immune modulation. This technical guide provides an in-depth exploration of the known mechanisms of action of N1-acetylspermidine, offering a valuable resource for researchers and drug development professionals seeking to understand and target this intriguing molecule.

Core Mechanism: The Central Role of Spermidine/Spermine N1-Acetyltransferase (SSAT)

The intracellular concentration of N1-acetylspermidine is predominantly controlled by the activity of spermidine/spermine N1-acetyltransferase (SSAT), a highly regulated and inducible enzyme.[1][2][3] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine.[1][4] This acetylation has two primary consequences for polyamine homeostasis:

-

Facilitated Export: Acetylation neutralizes the positive charge of polyamines, which reduces their affinity for negatively charged molecules like DNA and RNA and facilitates their export out of the cell.[1]

-

Oxidative Degradation: N1-acetylated polyamines become substrates for the peroxisomal enzyme acetylpolyamine oxidase (APAO), which oxidizes them back to their precursor polyamines (e.g., N1-acetylspermidine is converted to putrescine). This reaction also produces hydrogen peroxide (H₂O₂) and 3-acetamidopropanal, molecules with their own biological activities.[1][5][6]

The induction of SSAT is a critical cellular response to high polyamine levels, serving as a key mechanism to prevent polyamine toxicity and maintain homeostasis.[1][2] Various stimuli, including certain drugs, toxins, and stress signals, can also induce SSAT expression.[2]

Data Presentation: Quantitative Insights into N1-Acetylspermidine Dynamics

The following tables summarize key quantitative data related to the production and effects of N1-acetylspermidine in various cellular contexts.

Table 1: Intracellular Concentrations of N1-Acetylspermidine and Related Polyamines

| Cell/Tissue Type | Condition | Putrescine (nmol/g or 10^6 cells) | Spermidine (nmol/g or 10^6 cells) | Spermine (nmol/g or 10^6 cells) | N1-Acetylspermidine (nmol/g or 10^6 cells) | Reference |

| Human Colorectal Adenocarcinoma | Well-differentiated | - | - | - | 27.30 ± 3.13 | [7] |

| Human Colorectal Adenocarcinoma | Moderately differentiated | - | - | - | 22.86 ± 3.60 | [7] |

| Human Colorectal Adenoma | Benign | - | - | - | 5.38 ± 0.85 | [7] |

| Control Colonic Mucosa | Adjacent to adenocarcinoma | - | - | - | 5.84 ± 1.44 | [7] |

| HepG2 Cells | Transfected with SSAT | Significantly Increased | Significantly Decreased | Significantly Decreased | Profoundly Increased | [8] |

| SMMC7721 Cells | Transfected with SSAT | Significantly Increased | Significantly Decreased | Significantly Decreased | Profoundly Increased | [8] |

| HCT116 Cells | Transfected with SSAT | Significantly Increased | Significantly Decreased | Significantly Decreased | Profoundly Increased | [8] |

| Bel7402 Cells | SSAT siRNA knockdown | Significantly Decreased | Significantly Increased | Significantly Increased | Profoundly Decreased | [8] |

| HT-29 Cells | SSAT siRNA knockdown | Significantly Decreased | Significantly Increased | Significantly Increased | Profoundly Decreased | [8] |

| Hair Follicle Stem Cell Organoids | Putrescine treatment | Increased | Increased | - | Increased | [1] |

Table 2: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Substrate | K_m (µM) | Reference |

| Spermidine | 55 | [5] |

| Spermine | 182 | [5] |

| N1-Acetylspermine | Higher than Spermine | [3] |

Signaling Pathways and Cellular Functions

N1-acetylspermidine and the metabolic flux that generates it are implicated in a diverse array of cellular signaling pathways and functions.

Regulation of Cell Growth and Proliferation

The modulation of intracellular polyamine pools through SSAT activity has a profound impact on cell growth. Overexpression of SSAT, leading to polyamine depletion and increased N1-acetylspermidine, has been shown to inhibit the growth of various cancer cell lines, including those of the colon, prostate, and skin.[4] Conversely, direct treatment of hair follicle stem cell organoids with N1-acetylspermidine promoted self-renewal and proliferation.[1][9] This suggests that the cellular context and the balance between polyamine depletion and N1-acetylspermidine accumulation are critical determinants of the ultimate effect on cell proliferation.

One of the proposed mechanisms for the growth-inhibitory effects of SSAT overexpression involves the downregulation of the AKT/β-catenin signaling pathway .[8][10] Overexpression of SSAT in hepatocellular and colorectal carcinoma cells led to decreased phosphorylation of AKT and GSK3β, and reduced nuclear translocation of β-catenin, ultimately inhibiting cell proliferation, migration, and invasion.[8][10]

Induction of Apoptosis

Depletion of spermidine and spermine through the overexpression of SSAT can trigger mitochondria-mediated apoptosis. This process is often accompanied by the accumulation of N1-acetylated polyamines and putrescine. The precise molecular triggers for this apoptotic cascade are still under investigation, but may involve the downstream effects of polyamine depletion on cellular processes like translation, or the generation of reactive oxygen species during polyamine catabolism.

Modulation of Autophagy

Spermidine is a well-established inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[10][11][12] One mechanism by which spermidine induces autophagy is through the inhibition of the acetyltransferase EP300.[11][12] While the direct role of N1-acetylspermidine in autophagy is less defined, its formation is an integral part of the metabolic pathway that regulates spermidine levels. Therefore, changes in N1-acetylspermidine levels are indicative of alterations in the cellular environment that favor or inhibit autophagy.

Role in Oxidative Stress

The catabolism of N1-acetylspermidine by APAO generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[6] Under conditions of high SSAT activity, this can contribute to an increase in intracellular oxidative stress.[6] Conversely, polyamines themselves have been shown to possess antioxidant properties. Therefore, the net effect of N1-acetylspermidine on the cellular redox state is likely dependent on the balance between its production and subsequent degradation, as well as the overall metabolic state of the cell.

Immune Modulation and Inflammation

Emerging evidence points to a significant role for N1-acetylspermidine in the tumor microenvironment and inflammatory responses. In an acidic tumor microenvironment, cancer cells have been shown to accumulate and secrete N1-acetylspermidine, which in turn promotes the recruitment of protumorigenic neutrophils.[13] Furthermore, SSAT expression and subsequent polyamine catabolism have been implicated in regulating the function of regulatory T cells (Tregs) in chronic inflammation.[14] Elevated SSAT expression in Tregs can lead to a dysfunctional, pro-inflammatory phenotype.[14]

Epigenetic Regulation

There is a growing appreciation for the interplay between polyamine metabolism and epigenetic modifications, particularly histone acetylation. N1-acetylspermidine has been identified as a potential inhibitor of histone deacetylase 10 (HDAC10), which is also known as a polyamine deacetylase.[11] Inhibition of HDAC10 by a mimetic of N1-acetylspermidine has been proposed as a potential anti-cancer strategy.[11] This suggests that N1-acetylspermidine may influence gene expression through the modulation of histone acetylation patterns.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the intracellular concentrations of N1-acetylspermidine and other polyamines.

Principle: Cell extracts are deproteinized, and the polyamines are derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) before separation by reverse-phase HPLC and detection by a fluorescence detector.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., 0.2 M perchloric acid).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Mix an aliquot of the supernatant with an equal volume of OPA derivatizing reagent.

-

Incubate at room temperature in the dark for 2 minutes.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

-

-

Quantification:

-

Generate a standard curve using known concentrations of N1-acetylspermidine and other polyamine standards.

-

Calculate the concentration of polyamines in the samples by comparing their peak areas to the standard curve.

-

Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay

Objective: To measure the enzymatic activity of SSAT in cell or tissue lysates.

Principle: This colorimetric assay measures the amount of Coenzyme A (CoA) produced during the SSAT-catalyzed acetylation of spermidine. The free thiol group of CoA reacts with a chromogenic reagent (e.g., DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically.

Protocol:

-

Lysate Preparation:

-

Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge to remove cellular debris and collect the supernatant.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell lysate, a saturating concentration of spermidine, and acetyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Colorimetric Detection:

-

Stop the reaction by adding a stop solution.

-

Add DTNB solution to the reaction mixture.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance of the colored product at 412 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the SSAT activity based on the amount of CoA produced, using a standard curve generated with known concentrations of CoA.

-

Autophagy Flux Assay (LC3 Turnover)

Objective: To assess the effect of N1-acetylspermidine on autophagic flux.

Principle: This assay measures the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is proportional to the number of autophagosomes. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes, the rate of autophagic flux can be determined.

Protocol:

-

Cell Treatment:

-

Treat cells with N1-acetylspermidine for the desired time.

-

In parallel, treat a set of cells with N1-acetylspermidine in the presence of a lysosomal inhibitor for the last 2-4 hours of the treatment period.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane and probe with an antibody specific for LC3.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

-

Quantification:

-

Quantify the band intensities for LC3-II and the loading control using densitometry.

-

-

Calculation of Autophagic Flux:

-

Autophagic flux is represented by the difference in LC3-II levels between cells treated with and without the lysosomal inhibitor. An increase in this difference upon N1-acetylspermidine treatment indicates an induction of autophagy.

-

References

- 1. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of exogenous gene expression by spermidine/spermine N1-acetyltransferase 1 (SSAT1) cotransfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P/CAF-mediated spermidine acetylation regulates histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties and regulation of human spermidine/spermine N1-acetyltransferase stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarship.miami.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Figure 6 from Quantification of autophagy flux using LC3 ELISA. | Semantic Scholar [semanticscholar.org]

- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 12. Spermidine/Spermine N1-Acetyltransferase 2 (SSAT2) functions as a coactivator for NF-κB and cooperates with CBP and P/CAF to enhance NF-κB-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

The Pivotal Role of Acetylated Polyamines in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines, primarily mediated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT), represents a critical control point in polyamine homeostasis. This process not only marks polyamines for export or degradation but also has profound implications for cellular metabolism. This technical guide provides an in-depth exploration of the role of acetylated polyamines in metabolic regulation, with a focus on their impact on cancer biology and potential as therapeutic targets and biomarkers.

Introduction

The polyamines putrescine, spermidine, and spermine are essential for a multitude of cellular processes, including DNA stabilization, gene transcription, and translation. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, where elevated polyamine levels are associated with increased proliferation and poor prognosis.

Acetylation of spermidine and spermine at the N1 position by SSAT is a key catabolic event. This modification neutralizes the positive charge of the polyamines, leading to their export from the cell or their oxidation by N1-acetylpolyamine oxidase (PAOX). The induction of SSAT can lead to a rapid depletion of intracellular polyamines, triggering apoptosis and cell cycle arrest. Furthermore, the activity of SSAT is intricately linked to cellular energy status, consuming acetyl-CoA and influencing metabolic pathways. This guide will delve into the metabolic consequences of polyamine acetylation, the methodologies to study these processes, and the signaling pathways involved.

Polyamine Acetylation and its Metabolic Consequences

The acetylation of polyamines by SSAT is not merely a catabolic process but a critical node that integrates polyamine levels with central carbon metabolism. The SSAT-mediated reaction utilizes acetyl-CoA, a key intermediate in cellular metabolism, thereby directly linking polyamine catabolism to the metabolic state of the cell.

Impact on Cellular Energy and Metabolism

Increased SSAT activity can lead to a futile metabolic cycle where the cell expends significant energy. The depletion of spermidine and spermine through acetylation and export triggers a compensatory upregulation of polyamine biosynthesis. This biosynthetic pathway consumes S-adenosylmethionine (SAM), a universal methyl donor, and ATP. The continuous acetylation and subsequent re-synthesis create a high-flux state that can deplete cellular energy reserves.

Transgenic manipulation of SSAT has revealed its profound impact on lipid and carbohydrate metabolism. High SSAT activity can alter the levels of acetyl-CoA and ATP, thereby influencing fatty acid synthesis and glucose metabolism.

Role in Cancer Metabolism

Cancer cells exhibit altered metabolic phenotypes, often characterized by increased glycolysis and anabolic biosynthesis. The dysregulation of polyamine metabolism is a key feature of many cancers. Elevated levels of acetylated polyamines have been detected in the urine and tissues of cancer patients, suggesting their potential as biomarkers.

The induction of SSAT in cancer cells can have anti-proliferative effects by depleting the polyamines necessary for rapid cell growth. Furthermore, the metabolic stress induced by the futile cycling of polyamine synthesis and acetylation can render cancer cells more susceptible to therapeutic interventions.

Quantitative Analysis of Acetylated Polyamines

The accurate quantification of acetylated polyamines is crucial for understanding their role in cellular metabolism and for their development as clinical biomarkers. Several analytical techniques are available for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

Comparative Levels of Acetylated Polyamines in Cancer

The following tables summarize quantitative data on the levels of key acetylated polyamines in biological samples from cancer patients compared to healthy controls.

| Analyte | Matrix | Cancer Type | Concentration/Fold Change | Reference |

| N1,N12-diacetylspermine (DAS) | Urine | Colorectal Cancer | Significantly increased vs. healthy controls | |

| Urine | Various Cancers (Esophageal, Gastric, Breast, etc.) | Positive rate of 30% in a cohort of 40 patients | ||

| Serum | Triple Negative Breast Cancer | Significantly elevated vs. cancer-free controls | ||

| N1-acetylspermidine | Intracellular | Doxorubicin-treated Breast Cancer Cells | Elevated levels observed | |

| N1-acetylspermine & N1,N12-diacetylspermine | Intracellular | SSAT-overexpressing HCC and CRC cells | Profoundly increased |

Note: "Significantly increased" indicates a statistically significant difference reported in the study, but a specific fold change was not always provided.

Experimental Protocols

Quantification of Acetylated Polyamines by HPLC

This protocol is based on the method described by Li et al. (2014) for the analysis of polyamines and their acetylated derivatives in biological samples.

4.1.1. Sample Preparation (Cultured Cells)

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 100 µL of 0.4 M perchloric acid.

-

Lyse the cells by sonication on ice.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

The supernatant contains the polyamines and their acetylated derivatives.

4.1.2. Derivatization

-

To 50 µL of the supernatant, add 50 µL of an internal standard (e.g., 1,7-diaminoheptane).

-

Add 200 µL of saturated sodium carbonate.

-

Add 400 µL of 10 mg/mL dansyl chloride in acetone.

-

Vortex and incubate at 70°C for 15 minutes in the dark.

-

Evaporate the acetone under a stream of nitrogen.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase and evaporate to dryness.

-

Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.

4.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 50% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 515 nm).

Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay

This protocol is adapted from a colorimetric assay described by Lin et al. (2010).

4.2.1. Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

-

Substrate Solution: 10 mM spermidine or spermine in assay buffer.

-

Acetyl-CoA Solution: 10 mM acetyl-CoA in assay buffer.

-

DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

Cell Lysis Buffer: Assay buffer containing 0.1% Triton X-100 and protease inhibitors.

4.2.2. Procedure

-

Prepare cell lysate by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add the following in order:

-

50 µL of cell lysate (containing 10-50 µg of protein).

-

10 µL of substrate solution (spermidine or spermine).

-

20 µL of DTNB solution.

-

-

Initiate the reaction by adding 20 µL of acetyl-CoA solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

-

The rate of increase in absorbance is proportional to the SSAT activity.

-

Calculate the specific activity as nmol of CoA-SH produced per minute per mg of protein (extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

Signaling Pathways and Visualizations

The regulation of SSAT and polyamine metabolism is integrated with major cellular signaling pathways. Understanding these connections is crucial for developing targeted therapies.

Polyamine Metabolism Pathway

The following diagram illustrates the core pathways of polyamine biosynthesis and catabolism, highlighting the central role of SSAT.

Experimental Workflow for Acetylated Polyamine Quantification

This diagram outlines the major steps in the quantification of acetylated polyamines from biological samples using HPLC.

Acetylated Polyamines and the AKT/β-catenin Signaling Pathway

Overexpression of SSAT and the subsequent depletion of polyamines have been shown to inhibit the AKT/β-catenin signaling pathway in hepatocellular and colorectal carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and metastasis.

Conclusion

Acetylated polyamines are not merely byproducts of polyamine catabolism but are integral players in the metabolic landscape of the cell. The enzyme SSAT sits at a critical juncture, linking polyamine homeostasis to cellular energy status and key signaling pathways. The altered levels of acetylated polyamines in cancer underscore their potential as diagnostic and prognostic biomarkers. Furthermore, the metabolic vulnerabilities created by the induction of SSAT present a promising avenue for therapeutic intervention. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted role of acetylated polyamines in health and disease.

N1-Acetylspermidine: From Discovery to a Key Player in Polyamine Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, has emerged from a biochemical curiosity to a significant molecule of interest in cellular regulation and disease. Its synthesis is meticulously controlled by the highly inducible enzyme spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine. This acetylation is the rate-limiting step in polyamine catabolism, leading to either the excretion of N1-acetylspermidine from the cell or its further breakdown by acetylpolyamine oxidase (APAO). The dysregulation of N1-acetylspermidine levels and SSAT activity has been implicated in various pathological conditions, most notably in cancer, making this pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the discovery of N1-acetylspermidine, its synthesis pathway, detailed experimental protocols for its study, and a summary of its quantitative presence in normal and cancerous tissues.

Discovery and Key Milestones

The discovery of N1-acetylspermidine is intrinsically linked to the elucidation of the polyamine metabolic pathway. Early studies in the 1970s focused on understanding how cells regulate their intracellular polyamine pools, which are crucial for cell growth and proliferation. A pivotal moment was the identification of an acetyltransferase activity that specifically modified spermidine and spermine.

Subsequent research led to the purification and characterization of spermidine/spermine N1-acetyltransferase (SSAT), revealing it as the key enzyme responsible for the synthesis of N1-acetylspermidine.[1] It was observed that the levels of this enzyme were normally low in cells but could be dramatically induced by various stimuli, including polyamines themselves and certain toxins. This inducibility highlighted SSAT as a critical regulator of polyamine homeostasis. Further studies demonstrated that the acetylated products, including N1-acetylspermidine, were either readily excreted from the cell or served as substrates for acetylpolyamine oxidase (APAO), leading to the back-conversion of polyamines. This established the complete synthesis and degradation pathway of N1-acetylspermidine.

The N1-Acetylspermidine Synthesis Pathway

The synthesis of N1-acetylspermidine is a critical control point in polyamine metabolism, primarily regulated by the activity of spermidine/spermine N1-acetyltransferase (SSAT).

The core reaction is as follows:

Spermidine + Acetyl-CoA ---(SSAT)--> N1-Acetylspermidine + CoA

This seemingly simple reaction is embedded in a complex network of polyamine biosynthesis, catabolism, and transport. The substrate, spermidine, is synthesized from putrescine and decarboxylated S-adenosylmethionine. The product, N1-acetylspermidine, has two primary fates:

-

Excretion: Its neutral charge, compared to the polycationic nature of spermidine, facilitates its transport out of the cell, thereby reducing the intracellular polyamine pool.

-

Oxidation: It can be oxidized by acetylpolyamine oxidase (APAO) to produce putrescine and 3-acetamidopropanal. This represents a "back-conversion" pathway, allowing for the recycling of polyamines.

The activity of SSAT is tightly regulated at multiple levels, including transcription, translation, and protein stability, making the synthesis of N1-acetylspermidine a highly dynamic process responsive to cellular needs.

Quantitative Data

The following tables summarize key quantitative data related to human spermidine/spermine N1-acetyltransferase (SSAT) and the concentration of N1-acetylspermidine in various human tissues.

Table 1: Kinetic Parameters of Human Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Parameter | Substrate | Value | Reference |

| Km | Spermidine | 22 µM | --INVALID-LINK-- |

| Km | Acetyl-CoA | 3.8 µM | --INVALID-LINK-- |

| kcat | Spermidine | 8.7 s⁻¹ | --INVALID-LINK-- |

Table 2: Concentration of N1-Acetylspermidine in Human Tissues (nmol/g wet weight)

| Tissue | Condition | N1-Acetylspermidine Concentration (mean ± SE) | Reference |

| Breast | Normal | Absent | [2] |

| Cancer | 13.1 ± 6.3 (n=51) | [2] | |

| Prostate | Normal | - | - |

| Cancer | Significantly increased vs. benign | [3] | |

| Lung | Normal | - | - |

| Large Cell Carcinoma | High induction of SSAT leads to increased N1-acetylspermidine | [4] | |

| Brain | Normal | Low levels | [5] |

| Low-Grade Astrocytoma | Low levels | [5] | |

| High-Grade Astrocytoma | ≥ 15 nmol/g | [5] | |

| Colorectal | Normal Mucosa | 5.84 ± 1.44 (n=57) | [6] |

| Adenoma (Benign) | 5.38 ± 0.85 (n=31) | [6] | |

| Adenocarcinoma | 27.30 ± 3.13 (n=99, well-differentiated) | [6] | |

| Adenocarcinoma | 22.86 ± 3.60 (n=22, moderately differentiated) | [6] |

Table 3: Spermidine/spermine N1-acetyltransferase (SSAT) Expression in Human Tissues

| Tissue | Condition | SSAT mRNA Expression | SSAT Protein Expression | Reference |

| Breast | Normal vs. Cancer | ~5-10 fold increase in cancer | Increased in cancer | [1][7] |

| Prostate | Normal vs. Cancer | Significant increase in cancer, more pronounced in metastatic | Significant increase in cancer, more pronounced in metastatic | [3][8] |

| Lung | Normal vs. Cancer | ~5-10 fold increase in cancer | Increased in cancer | [1][7] |

| Brain | Normal vs. Glioma | Elevated in aggressive tumors | Elevated in aggressive tumors | [9][10] |

Experimental Protocols

Measurement of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

This protocol is based on the measurement of the transfer of the [¹⁴C]-acetyl group from [¹⁴C]acetyl-CoA to spermidine.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT

-

Spermidine solution (10 mM)

-

[¹⁴C]Acetyl-CoA (0.5 mM, specific activity ~50 mCi/mmol)

-

P81 phosphocellulose paper discs

-

Scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

50 µL Assay buffer

-

10 µL Spermidine solution (final concentration 1 mM)

-

20-50 µg of cell or tissue lysate protein

-

Adjust volume to 90 µL with distilled water.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [¹⁴C]acetyl-CoA (final concentration 50 µM).

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Spot 75 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

-

Wash the discs three times for 5 minutes each in a large volume of distilled water with gentle stirring.

-

Perform a final wash in ethanol.

-

Dry the discs under a heat lamp.

-

Place the dry discs in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA and the amount of protein used.

Quantification of N1-Acetylspermidine by HPLC

This method involves pre-column derivatization of polyamines with dansyl chloride followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium bicarbonate solution

-

Proline solution (100 mg/mL in water)

-

Toluene

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

N1-acetylspermidine standard

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium bicarbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate at 70°C for 1 hour in the dark.

-

Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

-

Incubate for 30 minutes at room temperature.

-

Extract the dansylated polyamines with 1 mL of toluene. Vortex and centrifuge to separate the phases.

-

Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile.

-

Detect the dansylated polyamines using a fluorescence detector (excitation ~340 nm, emission ~510 nm).

-

Quantify N1-acetylspermidine by comparing the peak area to a standard curve prepared with known concentrations of N1-acetylspermidine.

-

Conclusion and Future Directions

N1-acetylspermidine, once a minor metabolite, is now recognized as a pivotal molecule in the intricate regulation of polyamine homeostasis. Its synthesis, tightly controlled by the inducible enzyme SSAT, represents a critical node in cellular proliferation, differentiation, and stress response. The significant elevation of N1-acetylspermidine and SSAT in various cancers underscores their potential as biomarkers and therapeutic targets. The detailed protocols and quantitative data presented in this guide offer a robust foundation for researchers and drug development professionals to further explore the roles of N1-acetylspermidine in health and disease. Future research will likely focus on dissecting the precise molecular mechanisms by which SSAT is regulated in different cellular contexts, developing more specific and potent inhibitors of SSAT for therapeutic use, and validating the clinical utility of N1-acetylspermidine as a biomarker for cancer diagnosis and prognosis. The continued investigation of this fascinating pathway holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Expression of spermidine/spermine N(1) -acetyl transferase (SSAT) in human prostate tissues is related to prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High specific induction of spermidine/spermine N1-acetyltransferase in a human large cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between tissue polyamine levels and malignancy in primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of Spermidine/Spermine N1-Acetyl Transferase (SSAT) in Human Prostate Tissues is Related to Prostate Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spermidine/spermine N1-acetyltransferase 1 is a gene-specific transcriptional regulator that drives brain tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-((4-Aminobutyl)amino)propyl)acetamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-acetylspermidine, is a naturally occurring polyamine that plays a crucial role in cellular metabolism. As an acetylated derivative of spermidine, it is a key substrate for polyamine oxidase (PAO) and is intricately involved in the regulation of polyamine homeostasis.[1][2] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, making N1-acetylspermidine and its metabolic pathways a significant area of research for therapeutic intervention.[3][4][5] This technical guide provides a detailed literature review of N-(3-((4-Aminobutyl)amino)propyl)acetamide, summarizing its synthesis, biological activities, and associated experimental protocols.

Chemical and Physical Properties

N-(3-((4-Aminobutyl)amino)propyl)acetamide is a small molecule with the chemical formula C9H21N3O.[6] Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 187.28 g/mol | [6] |

| Density | 0.957 g/cm³ | [] |

| Boiling Point | 380.5°C at 760 mmHg | [] |

| Flash Point | 183.9°C | [6] |

| CAS Number | 14278-49-0 | [6] |

Synthesis

General Synthetic Scheme:

A potential synthetic route could involve the selective protection of one of the primary amines of spermidine, followed by acetylation of the other primary amine, and subsequent deprotection.

Biological Activity and Mechanism of Action

N1-acetylspermidine is a central molecule in polyamine catabolism, a metabolic pathway crucial for maintaining cellular polyamine levels.[3][4] Its primary biological role is as a substrate for N1-acetylpolyamine oxidase (PAO), which oxidizes it to putrescine and 3-acetamidopropanal.[10] This process is a key step in the interconversion of polyamines.

Role in Cancer

Elevated levels of N1-acetylspermidine have been observed in various cancer types, including colorectal and breast cancer, suggesting its potential as a biomarker.[11][12] The enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT), is often upregulated in cancer cells.[11] The accumulation of N1-acetylspermidine in the tumor microenvironment can promote tumor progression and suppress immune responses.[13]

Induction of Apoptosis

Overexpression of SSAT, leading to the depletion of spermidine and spermine and accumulation of their acetylated forms, has been shown to induce mitochondria-mediated apoptosis in mammalian cells.[14][15] This suggests that modulating the levels of N1-acetylspermidine could be a strategy for cancer therapy.

DNA Cleavage

N1-acetylspermidine, along with other polyamines, can interact with DNA. Studies have shown that it can induce cleavage at apurinic sites in DNA, although its efficiency is lower than that of spermidine.[1][16]

Signaling Pathways

The primary signaling pathway involving N-(3-((4-Aminobutyl)amino)propyl)acetamide is the polyamine catabolism pathway. This pathway is regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine to form N1-acetylspermidine. This product is then a substrate for N1-acetylpolyamine oxidase (PAO), which converts it back to putrescine. This cycle is crucial for maintaining the appropriate balance of polyamines within the cell.

Caption: The polyamine catabolism pathway involving N1-acetylspermidine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-(3-((4-Aminobutyl)amino)propyl)acetamide.

Quantification of N1-acetylspermidine in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of N1-acetylspermidine in biological samples such as plasma, urine, or cell lysates.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Solid-phase extraction (SPE) cartridges

-

N1-acetylspermidine standard

-

Internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine)

-

Methanol, water, acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

For plasma/serum: Precipitate proteins by adding 3 volumes of cold methanol containing the internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

For urine: Dilute with water containing the internal standard.

-

For cell lysates: Add internal standard and perform protein precipitation with methanol.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the sample preparation step onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute N1-acetylspermidine with a methanol/water mixture.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for N1-acetylspermidine and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the N1-acetylspermidine standard.

-

Quantify the amount of N1-acetylspermidine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]

-

N1-acetylpolyamine Oxidase (PAO) Activity Assay

Objective: To measure the enzymatic activity of PAO using N1-acetylspermidine as a substrate.

Materials:

-

Cell or tissue lysates

-

N1-acetylspermidine (substrate)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a fluorescence or UV detector

-

Derivatizing agent (e.g., dansyl chloride) for product detection

Procedure:

-

Enzyme Preparation:

-

Prepare cell or tissue lysates by homogenization in a suitable buffer.

-

Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell lysate, buffer, and N1-acetylspermidine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

-

Product Quantification:

-

The product of the reaction, putrescine, can be quantified by HPLC.

-

Derivatize the reaction mixture with a fluorescent tag like dansyl chloride.

-

Separate the derivatized polyamines using a reverse-phase HPLC column.

-

Detect the fluorescent products and quantify the amount of putrescine formed by comparing with a standard curve.[18][19]

-

Apoptosis Assay using Annexin V Staining

Objective: To determine if N1-acetylspermidine induces apoptosis in a cell line of interest.

Materials:

-

Cell line of interest

-

N1-acetylspermidine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of N1-acetylspermidine for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.[14]

-

Caption: Workflow for assessing apoptosis induced by N1-acetylspermidine.

Quantitative Data

The reviewed literature provides some quantitative data on the effects and levels of N1-acetylspermidine, though comprehensive tables of IC50 or Ki values are not consistently reported for the compound itself.

| Parameter | Cell Line/System | Value/Observation | Reference |

| Intracellular Concentration | Doxorubicin-treated MCF-7 cells | Significantly elevated compared to control | [20] |

| Effect on Apoptosis | AdSAT1-transduced HEK 293T cells | Accumulation of N1-acetylspermidine correlated with apoptosis | [14] |

| DNA Cleavage | In vitro assay | Less effective than spermidine at inducing cleavage at apurinic sites | [16] |

| PAO Substrate | Mouse polyamine oxidase | Slower substrate than N1-acetylspermine | [19] |

| SSAT-1 Activity | Transfected HEK-293 cells | N1-acetylspermine is a better substrate than N1-acetylspermidine | [21] |

Conclusion

N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-acetylspermidine) is a vital intermediate in polyamine metabolism with significant implications for cell growth, proliferation, and death. Its role in cancer progression and as a potential biomarker is an active area of investigation. This technical guide has provided a summary of the current knowledge regarding its synthesis, biological functions, and relevant experimental methodologies. Further research is warranted to fully elucidate its therapeutic potential and to develop specific inhibitors or modulators of its metabolic pathway for the treatment of cancer and other proliferative diseases.

References

- 1. Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1-Acetylspermidine | C9H21N3O | CID 496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Inflammation and polyamine catabolism: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetamide, n-[3-[(4-aminobutyl)amino]propyl]- | CAS 14278-49-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N1-acetylpolyamine oxidase - Wikipedia [en.wikipedia.org]

- 11. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Efflux of N1-acetylspermidine from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA. | Sigma-Aldrich [merckmillipore.com]

- 17. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay of N1-acetylpolyamine oxidase activity with N1,N11-didansylnorspermine as the substrate by ion-pair reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pharmacology of N1-Acetylspermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermidine is a crucial endogenous polyamine metabolite involved in the intricate regulation of cellular homeostasis. As an acetylated derivative of spermidine, its formation and degradation are tightly controlled by a series of enzymatic reactions, and its cellular concentration has been linked to a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacology of N1-acetylspermidine, summarizing its metabolic pathway, known biological functions, and methods for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cell biology, pharmacology, and drug development.

Metabolism of N1-Acetylspermidine

The intracellular levels of N1-acetylspermidine are principally governed by the activities of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO).

-

Synthesis: N1-acetylspermidine is synthesized from spermidine through the catalytic action of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] This acetylation process is a critical step in polyamine catabolism.[2]

-

Degradation: N1-acetylspermidine is subsequently oxidized by N1-acetylpolyamine oxidase (APAO), a flavin-dependent enzyme.[3] This reaction converts N1-acetylspermidine to putrescine, generating 3-acetamidopropanal and hydrogen peroxide (H₂O₂) as byproducts.[3] In rats, N1-acetylspermidine is primarily metabolized to putrescine in the liver and kidney.[4][5]

The metabolic pathway of N1-acetylspermidine is an integral part of the polyamine interconversion pathway, allowing for the retroconversion of higher polyamines (spermidine and spermine) back to putrescine.

Pharmacodynamics: Biological Roles and Mechanism of Action

N1-acetylspermidine is not merely a metabolic intermediate but an active signaling molecule implicated in diverse cellular processes, ranging from cell fate determination to cancer progression and apoptosis.

Regulation of Hair Follicle Stem Cell Fate

Recent studies have identified N1-acetylspermidine as a key determinant of hair follicle stem cell (HFSC) fate.[5][6][7][8][9] Its accumulation promotes HFSC self-renewal and proliferation.[5][6][7][8][9] This effect appears to be independent of global mRNA translation and is instead linked to the regulation of cell cycle progression.[6][10]

Role in Cancer

The role of N1-acetylspermidine in cancer is complex and appears to be context-dependent.

-

AKT/β-catenin Signaling: Overexpression of SSAT, leading to increased levels of N1-acetylspermidine, has been shown to inhibit the AKT/β-catenin signaling pathway in hepatocellular and colorectal carcinoma cells.[11][12][13] This inhibition is associated with reduced cell proliferation, migration, and invasion.[11][12][13]

-

Interaction with HDAC10: N1-acetylspermidine has been identified as a substrate for histone deacetylase 10 (HDAC10), a class IIb HDAC.[14][15] However, HDAC10 displays a strong preference for deacetylating N8-acetylspermidine over N1-acetylspermidine.[16][17] The development of mimetic N1-acetylspermidine (MINAS) compounds as potential HDAC10 inhibitors is an active area of research in cancer therapeutics.[14][15][18]

Induction of Apoptosis

While high levels of N1-acetylspermidine itself do not appear to be directly cytotoxic, the depletion of spermidine and spermine through increased SSAT activity can trigger mitochondria-mediated apoptosis. This intrinsic apoptotic pathway involves the activation of caspases, such as caspase-3 and caspase-9, and is regulated by the Bcl-2 family of proteins.

Pharmacokinetics

Quantitative pharmacokinetic data for N1-acetylspermidine, such as its half-life, volume of distribution, and clearance, are not well-documented in the literature. However, studies on related polyamines and their synthetic analogs provide some insights. For instance, the in vivo metabolism of N1-acetylspermidine to putrescine in rats is known to be rapid.[4][5] The lack of specific pharmacokinetic parameters for N1-acetylspermidine highlights an area for future research.

Quantitative Data

Precise quantitative data for the binding affinities and enzyme kinetics of N1-acetylspermidine are limited. The following tables summarize the available information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference |

| SSAT | Spermidine | 22 µM, 58 µM | kcat = 8.7 s⁻¹ | Human | [1] |

| SSAT | Spermine | 3.7 µM, 5.7 µM | kcat = 5 s⁻¹ | Human | [1] |

| APAO | N1-acetylspermidine | - | - | Human | - |

| APAO | N1-acetylspermine | - | - | Human | - |

Table 2: Binding Affinity

| Target | Ligand | Binding Affinity (Reported Value) | Method | Reference |

| HDAC10 | N1-acetylspermidine | Lower affinity than N8-acetylspermidine | Enzymatic Assay | [16] |

| HDAC10 | MINAS (mimetic) | -8.2 kcal/mol (Binding Energy) | Molecular Docking | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N1-acetylspermidine.

Quantification of N1-Acetylspermidine by LC-MS/MS

This protocol is adapted from established methods for the analysis of acetylated polyamines in biological fluids.[10][12]

Materials:

-

Plasma, urine, or saliva samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Internal standard (e.g., deuterated N1-acetylspermidine)

-

Waters ACQUITY HSS PFP UPLC column (or equivalent)

Procedure:

-

Sample Preparation:

-

To 100 µL of sample (plasma, urine, or saliva), add 400 µL of a cold (-20°C) 1:1 (v/v) mixture of ACN:MeOH containing the internal standard.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a PFP column for separation.

-

Mobile Phase A: Water with 0.1% FA and 10 mM ammonium formate.

-

Mobile Phase B: 95% ACN/5% Water with 0.1% FA and 10 mM ammonium formate.

-

Establish a suitable gradient elution program to separate N1-acetylspermidine from other analytes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select appropriate precursor and product ion transitions for N1-acetylspermidine and the internal standard.

-

-

Hair Follicle Stem Cell (HFSC) Culture and Treatment

This protocol is based on methods used to study the effect of N1-acetylspermidine on HFSC fate.[6]

Materials:

-

Murine skin tissue

-

Collagenase/Dispase solution

-

DMEM/F-12 medium supplemented with appropriate growth factors

-

N1-acetylspermidine solution

-

Flow cytometry antibodies for HFSC markers (e.g., CD34, α6-integrin)

Procedure:

-

HFSC Isolation:

-

Isolate HFSCs from murine dorsal skin using enzymatic digestion with a collagenase/dispase solution.

-

Purify HFSCs using fluorescence-activated cell sorting (FACS) based on specific cell surface markers.

-

-

3D Organoid Culture:

-

Culture isolated HFSCs in a 3D Matrigel matrix with appropriate growth medium.

-

-

N1-Acetylspermidine Treatment:

-

Treat the HFSC organoids with varying concentrations of N1-acetylspermidine.

-

-

Analysis:

-

After the treatment period, harvest the organoids and dissociate them into single cells.

-

Analyze the proportion of HFSCs using flow cytometry.

-

Assess cell proliferation using assays such as EdU incorporation.

-

Apoptosis Assay

This protocol describes a general method to assess apoptosis induced by altered N1-acetylspermidine levels, for example, through SSAT overexpression.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

SSAT expression vector or control vector

-

Transfection reagent

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture and Transfection:

-

Culture cells to the desired confluency.

-

Transfect cells with either the SSAT expression vector or a control vector.

-

-

Apoptosis Induction:

-

Incubate the cells for a sufficient period to allow for SSAT expression and subsequent polyamine depletion.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

N1-acetylspermidine is a multifaceted molecule with significant roles in cellular regulation. Its involvement in processes such as stem cell fate and cancer progression underscores its potential as a therapeutic target and a biomarker. While our understanding of its pharmacology has grown considerably, further research is needed to elucidate its precise pharmacokinetic profile and to quantify its interactions with various cellular components. The experimental protocols and data presented in this guide are intended to facilitate future investigations into the complex and intriguing biology of N1-acetylspermidine.

References

- 1. Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.protocols.io [content.protocols.io]

- 3. EC 1.5.3.13 [iubmb.qmul.ac.uk]

- 4. uniprot.org [uniprot.org]

- 5. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. N1-acetylspermidine is a determinant of hair follicle stem cell fate. | Sigma-Aldrich [sigmaaldrich.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] N1-acetylspermidine is a determinant of hair follicle stem cell fate | Semantic Scholar [semanticscholar.org]

- 14. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic [jcpjournal.org]

- 15. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The formation of radiolabeled N1- and N8-acetylspermidine in various rat organs following [14C]spermidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jcpjournal.org [jcpjournal.org]

N1-Acetylspermidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract